2-(Bromomethyl)-3,5-difluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3,5-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLSIJJZYPFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromomethyl 3,5 Difluoropyridine
Precursor Synthesis and Halogenation Approaches
The foundational step in producing 2-(Bromomethyl)-3,5-difluoropyridine is the creation of the 3,5-difluoropyridine (B1298662) ring system. This typically involves regioselective fluorination, followed by the installation of the bromomethyl group.
The introduction of fluorine atoms onto a pyridine (B92270) ring is a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the ring. One of the most common and industrially viable methods is the halogen-exchange (Halex) reaction. This process involves the substitution of chlorine or bromine atoms with fluorine using a nucleophilic fluoride (B91410) source.
The synthesis of difluoropyridine compounds often starts from polychlorinated pyridines. googleapis.com The chlorine atoms at the 2- and 6-positions of the pyridine ring are generally more susceptible to nucleophilic substitution than those at the 3- and 5-positions. googleapis.com However, by carefully controlling reaction conditions, such as temperature and the choice of fluorinating agent, selective fluorination can be achieved. For instance, the conversion of ring-chlorinated pyridines to the corresponding fluoropyridines can be accomplished using potassium fluoride (KF) or cesium fluoride (CsF). googleapis.com In one patented method, 2,5-dichloropyridine (B42133) is used as a starting material to prepare 2,5-difluoropyridine (B1303130) through a halogenation process followed by methylation. google.com
Another approach involves diazotization of an aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction. A process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine begins with 2-methoxy-5-aminopyridine, which is converted to a diazonium salt and then reacted with a fluorination reagent to yield 2-methoxy-5-fluoropyridine. google.com
Table 1: Common Fluorinating Agents for Pyridine Scaffolds
| Fluorinating Agent | Common Precursor | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Fluoride (KF) | Polychloropyridines | High temperature, aprotic polar solvent | googleapis.com |
| Cesium Fluoride (CsF) | Polychloropyridines | Milder conditions than KF, DMSO solvent | googleapis.com |
| Fluoroboric Acid (HBF₄) | Aminopyridines (via diazonium salt) | Diazotization followed by thermal decomposition | google.com |
Once the appropriately fluorinated methylpyridine precursor (e.g., 3,5-difluoro-2-methylpyridine) is obtained, the next critical step is the bromination of the methyl side chain. This transformation introduces the reactive bromomethyl group, yielding the final product.
Side-chain bromination is typically achieved through a free-radical mechanism. The most widely used reagent for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and under photochemical conditions (UV light). google.comnih.gov The reaction is generally performed in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. google.com
Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can sometimes offer advantages in terms of handling and selectivity. google.com Research on the bromination of 1,4-dihydropyridine (B1200194) derivatives showed that pyridinium (B92312) bromide–perbromide could achieve higher yields and shorter reaction times compared to NBS for the synthesis of 2,6-bis(bromomethyl)-1,4-dihydropyridine derivatives. nih.gov
Table 2: Reagents for Side-Chain Bromination of Methylpyridines
| Brominating Agent | Abbreviation | Typical Initiator | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide | NBS | AIBN or BPO, UV light | Most common, good selectivity for allylic/benzylic C-H | google.comnih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Radical initiator | Alternative to NBS | google.com |
| Pyridinium bromide–perbromide | PBPB | Not always required | Can offer higher yields and shorter reaction times | nih.gov |
Advanced Synthetic Routes and Catalysis
Modern synthetic chemistry offers several powerful catalytic methods that can be applied to the synthesis of complex pyridine derivatives, providing alternative and potentially more efficient or selective routes.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. In the context of bromomethyl pyridines, palladium catalysts can be employed in several ways. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could utilize a bromomethyl pyridine as a substrate to build more complex molecules.
More advanced methods focus on the direct C-H activation and functionalization of the pyridine ring itself, which can be a step-economic way to build the desired scaffold. rsc.org Palladium-catalyzed direct arylation of pyridine N-oxides with coupling partners like 2-bromoacetanilides has been demonstrated, showcasing the power of this approach for creating C-C bonds directly on the pyridine ring. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential for palladium catalysis to construct the core 2-substituted pyridine structure, which could then be further manipulated. The synthesis of spiroindenyl-2-oxindoles, for example, proceeds through a palladium-catalyzed spirocyclization where a spiropalladacycle intermediate is formed from 2-bromoarylamides. mdpi.com Similarly, palladium catalysts are effective for C,N-cross coupling reactions of 3-halo-2-aminopyridines, demonstrating their utility in functionalizing challenging positions on the pyridine ring. nih.gov
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are immiscible, such as an aqueous solution of a fluoride salt and an organic solution of a halopyridine. biomedres.uscrdeepjournal.org PTC can accelerate reaction rates, improve yields, and allow for milder reaction conditions. biomedres.us In the context of fluoropyridine synthesis, PTC facilitates the transfer of fluoride anions (F⁻) from an aqueous or solid phase into an organic phase where the reaction with the halo-pyridine precursor occurs. crdeepjournal.org
Traditional phase-transfer catalysts include quaternary ammonium (B1175870) salts ('quats') and crown ethers. crdeepjournal.org More recently, hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a powerful strategy, particularly for asymmetric fluorination. nih.gov This approach uses neutral H-bond donors, such as chiral bis-urea compounds, to bind and transport fluoride ions. organic-chemistry.orgnih.gov This method has proven effective in coupling ionic reactants, such as using cesium fluoride (CsF) to open azetidinium rings enantioselectively. organic-chemistry.orgnih.gov The application of PTC, especially HB-PTC, provides a sophisticated method for carrying out the crucial nucleophilic fluorination step in the synthesis of 3,5-difluoropyridine precursors under mild and controlled conditions. nih.gov
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) on the ring, which coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. wikipedia.org This generates a stabilized carbanion that can then be quenched with a wide variety of electrophiles to install a new functional group with high precision.
For pyridine scaffolds, the ring nitrogen itself can act as a directing group, but this often leads to addition at the C2 position or complex reaction mixtures. harvard.edunih.gov Therefore, other DMGs are often installed to control the regioselectivity. The use of highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has enabled the efficient directed metalation of electron-poor heteroarenes like pyridines, even in the presence of sensitive functional groups. harvard.eduznaturforsch.com For example, 3,5-dibromopyridine (B18299) can be selectively magnesiated at the C2 position using TMPMgCl·LiCl. znaturforsch.com This strategy allows for the precise introduction of substituents, which could be instrumental in building the 3,5-difluoropyridine framework or in introducing the methyl group at the C2 position prior to bromination. The DoM approach offers a highly controlled, albeit often complex, alternative to statistical halogenation or substitution reactions. researchgate.net
Multi-Component Reactions in Pyridine Derivative Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. google.com This approach is highly efficient and atom-economical, often leading to diverse molecular scaffolds. rsc.org Several MCRs have been developed for the synthesis of pyridine and its derivatives, which can be broadly categorized into metal-catalyzed and metal-free reactions. google.com
One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine. researchgate.net Another classical approach is the Bohlmann-Rahtz pyridine synthesis, which provides direct access to the aromatic pyridine ring. researchgate.net
Recent advancements in MCRs for pyridine synthesis have focused on the development of more sustainable and efficient methods. The use of nanocatalysts, for example, has been shown to improve reaction rates and yields in the synthesis of polysubstituted pyridines. researchgate.netthieme-connect.com These reactions can often be carried out under milder conditions and in environmentally benign solvents like water. nih.gov Organocatalysis, using small organic molecules like morpholine, has also emerged as a valuable strategy for the one-pot synthesis of functionalized pyridines at ambient temperatures. googleapis.com
The general applicability of MCRs to the synthesis of a wide range of substituted pyridines suggests their potential utility in constructing precursors to this compound. For instance, a hypothetical MCR could be designed to assemble a 3,5-difluoro-2-methylpyridine (B13041159) core, which could then be subjected to subsequent bromination.
Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hantzsch-type | Aldehydes, β-ketoesters, ammonia | Various | Dihydropyridines/Pyridines | researchgate.net |
| Bohlmann-Rahtz | Enamines, alkynones | None (thermal) | Substituted Pyridines | researchgate.net |
| One-pot four-component | Aldehydes, amines, dialkyl acetylenedicarboxylates, malononitrile | Morpholine, room temp. | Polysubstituted dihydropyridines | googleapis.com |
| Nanocatalyst-mediated | Aldehydes, malononitrile, enaminones, ammonium acetate | ZnO nanoparticles, neat | Pyranyl pyridine derivatives | researchgate.net |
| Aqueous media synthesis | Aromatic aldehydes, active methylene (B1212753) compounds, ketones | AAPTMS/m-ZrO2 | Fused pyridines | nih.gov |
This table is generated based on data from the text to provide an interactive overview of different multi-component reaction methodologies for pyridine synthesis.
Optimization of Reaction Conditions and Yields in this compound Synthesis
While direct literature on the optimization of the synthesis of this compound is scarce, the optimization of key synthetic steps can be inferred from related transformations. A plausible synthetic route would involve the initial synthesis of a difluorinated pyridine ring followed by the introduction of the bromomethyl group.
The synthesis of difluoropyridines often involves halogen exchange (halex) reactions, where chloro-substituents are replaced by fluoro-substituents using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). google.comresearchgate.net The yield of such reactions is highly dependent on the reaction conditions. For the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine, it has been shown that carrying out the reaction under reduced pressure can lower the reaction temperature and reduce the formation of byproducts. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) being commonly used. google.comresearchgate.net The presence of an acid scavenger can also be beneficial in neutralizing any generated HF and preventing solvent degradation. researchgate.net
The bromination of a methyl group at the benzylic position of a pyridine ring is typically achieved using a radical initiator, with N-bromosuccinimide (NBS) being a common brominating agent. The regioselectivity of this reaction can be an issue in unsymmetrically substituted pyridines. Optimization of this step would involve careful control of the stoichiometry of NBS, the choice of radical initiator (e.g., AIBN or benzoyl peroxide), the solvent (typically non-polar, like carbon tetrachloride), and the reaction temperature.
Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound
| Synthetic Step | Key Parameters for Optimization | Potential Conditions/Reagents | Desired Outcome |
|---|---|---|---|
| Fluorination of a Dichloromethylpyridine Precursor | Fluoride source, Solvent, Temperature, Pressure, Catalyst | KF or CsF, DMSO or Sulfolane, 150-250 °C, Atmospheric or reduced pressure, Phase-transfer catalyst | High yield of 3,5-difluoro-2-methylpyridine |
| Benzylic Bromination of 3,5-difluoro-2-methylpyridine | Brominating agent, Radical initiator, Solvent, Temperature, Light source | NBS, AIBN or Benzoyl Peroxide, CCl4 or other non-polar solvent, Reflux temperature, UV lamp | Selective mono-bromination to yield this compound |
This table presents a hypothetical optimization strategy for the synthesis of this compound based on established methods for similar transformations, providing a framework for potential experimental design.
Reactivity and Mechanistic Studies of 2 Bromomethyl 3,5 Difluoropyridine
Reactivity at the Bromomethyl Moiety
The C(sp³)-Br bond in the bromomethyl group is the primary site for reactions typical of benzylic or allylic halides. Its reactivity is enhanced by the adjacent electron-withdrawing pyridine (B92270) ring, which can stabilize transition states and intermediates.
Nucleophilic Substitution Reactions (SN2 pathways)
The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon center from the side opposite to the bromine atom (the leaving group). researchgate.net This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond, passing through a trigonal bipyramidal transition state.
A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center. While the carbon in 2-(bromomethyl)-3,5-difluoropyridine is not a stereocenter, this principle is fundamental to the mechanism. The reaction rate is dependent on the concentrations of both the substrate and the attacking nucleophile. A variety of nucleophiles can be employed, including amines, alkoxides, thiolates, and cyanide, to introduce diverse functional groups.
Table 1: Examples of SN2 Reactions with 2-(Bromomethyl)pyridine Analogs
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | Aminomethylpyridine |
| Alkoxide | RONa | Alkoxymethylpyridine |
| Thiolate | RSNa | (Alkylthio)methylpyridine |
| Cyanide | NaCN | Pyridylacetonitrile |
The electron-withdrawing nature of the 3,5-difluoropyridine (B1298662) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it highly reactive towards nucleophiles.
Formation of Organometallic Reagents from the Bromomethyl Group
The bromomethyl group can be converted into highly reactive organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds. These transformations effectively reverse the polarity (umpolung) of the methylene carbon, turning it from an electrophile into a potent nucleophile.
The formation of an organolithium reagent involves the reaction of this compound with two equivalents of lithium metal, typically in an aprotic solvent like hexane (B92381) or diethyl ether. Similarly, a Grignard reagent is prepared by reacting the substrate with magnesium turnings in an ether-based solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it coordinates to the magnesium atom, stabilizing the Grignard reagent. mdpi.com
These newly formed organometallic compounds are strong bases and powerful nucleophiles. They are highly valuable in carbon-carbon bond-forming reactions, reacting readily with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. Due to their basicity, these reactions must be conducted under strictly anhydrous (dry) conditions to prevent protonation by water or other protic sources. mdpi.com
Radical Reactions Involving the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a 3,5-difluoropyridin-2-ylmethyl radical. This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. google.com
Once formed, this radical intermediate is relatively stable due to resonance delocalization into the pyridine ring. It can participate in various radical chain reactions. The three main phases of a radical reaction are:
Initiation: Formation of the initial radical species. youtube.com
Propagation: The radical reacts with a neutral molecule to form a new bond and a new radical, continuing the chain. For instance, it could abstract a hydrogen atom or add across a double bond.
Termination: Two radical species combine to form a stable, non-radical product. youtube.com
N-methoxypyridinium salts, related to the pyridine core of the title compound, have been shown to be exceptionally reactive towards alkyl radicals, highlighting the inherent reactivity of the pyridine system in radical processes. nih.gov This suggests that the 3,5-difluoropyridin-2-ylmethyl radical would be a key intermediate in such transformations.
Reactivity of the Difluoropyridine Core
The pyridine ring itself is an electron-deficient aromatic system, a characteristic that is significantly amplified by the presence of two highly electronegative fluorine atoms. This electronic feature makes the ring susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines
Halopyridines, particularly those bearing electron-withdrawing groups, readily undergo nucleophilic aromatic substitution (SNAr). quimicaorganica.org The reaction mechanism involves a two-step addition-elimination sequence. First, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
Fluoropyridines are particularly reactive in SNAr reactions, often reacting much faster than their chloro- or bromo-analogs. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate complex, which accelerates the rate-determining addition step.
Regioselectivity and Site-Specificity in SNAr Processes
In this compound, a nucleophile can potentially attack either the C-3 or the C-5 position. The regiochemical outcome of the reaction is determined by the relative stability of the potential Meisenheimer intermediates formed upon nucleophilic attack at each position. This stability is governed by the combined electronic effects of the ring nitrogen, the remaining fluorine atom, and the 2-(bromomethyl) group.
Activation by Nitrogen: The pyridine nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. In this molecule, the C-5 position is para to the nitrogen if considering the 2-position as a reference, while the C-3 position is meta. This would suggest a preference for attack at C-5.
Activation by Fluorine: The remaining fluorine atom provides strong inductive stabilization regardless of its position relative to the site of attack.
Influence of the 2-Substituent: The electronic nature of the substituent at the 2-position is critical. Studies on analogous 2-substituted-3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position. researchgate.net Conversely, an electron-donating group favors attack at the 3-position. researchgate.net The -CH₂Br group is generally considered to have a weak electron-withdrawing inductive effect.
Computational models, which calculate descriptors like LUMO energy and molecular electrostatic potential (ESP) at the reactive carbons, can provide quantitative predictions of regioselectivity. chemrxiv.org For 3,5-disubstituted systems, the interplay of these factors often leads to a high degree of regioselectivity, with one position being significantly more reactive than the other. Given the strong activating effect of the nitrogen at the para position (C-5), it is the likely primary site for SNAr reactions on the this compound core.
Table 2: Factors Influencing SNAr Regioselectivity
| Feature | Effect on C-3 Attack | Effect on C-5 Attack | Predicted Favored Position |
| Pyridine Nitrogen | Moderate activation (meta position) | Strong activation (para position) | C-5 |
| 2-(Bromomethyl) Group | Influenced by electronic effect (weakly withdrawing) | Influenced by electronic effect (weakly withdrawing) | C-5 (if EWG analogy holds) researchgate.net |
| Fluorine Leaving Group | Excellent leaving group | Excellent leaving group | N/A |
Influence of Fluorine Substituents on SNAr Mechanisms
The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the nature of the halogen substituent. Contrary to expectations based on leaving group ability in aliphatic SN2 reactions, fluoropyridines are significantly more reactive than their chloro-, bromo-, or iodo-counterparts in SNAr reactions. nih.govstackexchange.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov
Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect stabilizes the anionic Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com Consequently, the presence of fluorine substituents accelerates the SNAr reaction. In the case of a 3,5-difluoropyridine system, the two fluorine atoms provide strong activation for potential nucleophilic substitution at positions 2, 4, and 6 of the pyridine ring, should a suitable leaving group be present at one of those positions. researchgate.net While the bromomethyl group itself is not directly on the ring, the fluorine atoms at the 3- and 5-positions significantly influence the electronic landscape of the entire pyridine scaffold, making ring carbons more electrophilic.
The general preference for nucleophilic attack at positions ortho or para to an electron-withdrawing group is due to the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the activating group. byjus.comyoutube.com In fluorinated pyridines, the nitrogen atom itself also helps to stabilize the negative charge through resonance, particularly when the attack occurs at the C2 or C4 positions. youtube.com
| Halogen (X) in 2-X-Pyridine | Relative Rate |
|---|---|
| F | 320 |
| Cl | 1 |
| Br | ~1 |
| I | ~1 |
Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org This reduced reactivity stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgrsc.org Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.org This further deactivates the ring, making substitution even more difficult.
In this compound, the pyridine ring is substituted with two additional powerful deactivating groups: the fluorine atoms at the 3 and 5 positions. Halogens are deactivating in EAS reactions due to their strong inductive electron withdrawal. wikipedia.org Consequently, the cumulative effect of the ring nitrogen and two fluorine atoms renders the pyridine ring in this molecule exceptionally unreactive towards electrophiles.
When EAS reactions do occur on the pyridine nucleus, they preferentially take place at the 3-position (or 5-position), as the cationic intermediate (Wheland intermediate) formed by attack at this position is more stable than the intermediates formed from attack at the 2-, 4-, or 6-positions. quimicaorganica.org Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org For this compound, any potential, albeit highly disfavored, EAS reaction would be expected to occur at the C-4 or C-6 positions, which are meta to the existing substituents and less sterically hindered.
Metalation Reactions and Organolithium Chemistry of Fluoropyridines
Organolithium reagents are potent bases and nucleophiles widely used in organic synthesis for deprotonation (metalation) or metal-halogen exchange. wikipedia.org The chemistry of polyhalogenated pyridines with organolithium reagents is of significant interest for creating functionalized heterocyclic systems.
Studies on polyhalogenated fluoropyridines have shown that lithiation can be achieved with high regioselectivity. For example, the reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with n-butyllithium at low temperatures results in a clean de-bromo-lithiation exclusively at the 4-position. arkat-usa.org This selectivity is attributed to the stabilization of the resulting carbanion by the two ortho-fluorine substituents. arkat-usa.org The generated 4-lithio-2,6-dibromo-3,5-difluoropyridine can then be trapped by various electrophiles. arkat-usa.org
Applying this principle to the this compound system suggests that direct deprotonation of the ring C-H bonds would be challenging. However, metal-halogen exchange at the bromomethyl group is a plausible reaction pathway. Alternatively, if a bromine atom were present on the ring, for instance at the 4-position, lithium-bromine exchange would be expected to occur selectively at that site, directed by the flanking fluorine atoms. The resulting organolithium species would be a valuable intermediate for introducing a wide range of functional groups onto the difluoropyridine core.
| Starting Material | Reagent | Conditions | Observed Intermediate | Rationale for Selectivity |
|---|---|---|---|---|
| 2,4,6-Tribromo-3,5-difluoropyridine | n-Butyllithium | Diethyl ether, -78°C | 4-Lithio-2,6-dibromo-3,5-difluoropyridine | Carbanion stabilization by two ortho-fluorine atoms. arkat-usa.org |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The reactivity of this compound in these reactions would primarily involve the C-Br bond of the bromomethyl group, which is analogous to a benzylic halide and thus highly reactive towards oxidative addition to a Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.org The this compound could react with various aryl- or vinylboronic acids or esters in the presence of a palladium catalyst and a base to form 2-(arylmethyl)- or 2-(alkenylmethyl)-3,5-difluoropyridines. nih.govbohrium.com The fluorine atoms on the pyridine ring would influence the electronic properties of the palladium complexes in the catalytic cycle but are not expected to prevent the reaction at the more labile bromomethyl position.
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org Similar to the Suzuki reaction, the bromomethyl group would be the reactive site for coupling with various organostannanes. organic-chemistry.org The mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as copper(I) salts can accelerate the rate-limiting transmetalation step. harvard.edu
Heck Coupling: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While typically used for aryl and vinyl halides, the high reactivity of the bromomethyl group could potentially allow it to participate in Heck-type reactions, though this is less common than for sp²-hybridized carbons. A more conventional Heck reaction would involve a bromo-substituted difluoropyridine, where couplings with various alkenes would yield di(alkenyl)pyridines. researchgate.net
| Reaction | Coupling Partners for this compound | Potential Product | Key Mechanistic Step |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester (R-B(OR)2) | 2-(R-CH2)-3,5-difluoropyridine | Transmetalation from boron to palladium. wikipedia.org |
| Stille | Organostannane (R-SnBu3) | 2-(R-CH2)-3,5-difluoropyridine | Transmetalation from tin to palladium. wikipedia.org |
| Heck | Alkene (H2C=CHR) | 2-(R-CH=CH-CH2)-3,5-difluoropyridine | Carbopalladation and β-hydride elimination. organic-chemistry.org |
Redox Chemistry of the Pyridine Ring System
The redox properties of pyridine and its derivatives are of interest for applications in catalysis and materials science. mdpi.com The pyridine ring can undergo both reduction and oxidation. The redox potential is sensitive to the nature and position of substituents on the ring.
Electron-withdrawing substituents generally make the molecule more difficult to oxidize and easier to reduce. mdpi.com In this compound, the two fluorine atoms and the nitrogen heteroatom are strongly electron-withdrawing. This would be expected to result in a high cathodic peak potential, indicating that reduction of the pyridine ring would be thermodynamically favored compared to pyridine itself. Conversely, oxidation would be more difficult. Computational studies on substituted pyridines have shown a correlation where electron-withdrawing groups increase the cathodic peak potential. mdpi.com The redox chemistry can be complex, often involving irreversible processes. mdpi.com The bromomethyl group could also be susceptible to reductive cleavage under certain electrochemical conditions.
Interplay Between Bromomethyl and Fluorine Substituents on Molecular Reactivity
The reactivity of this compound is governed by the interplay of its distinct functional groups: the reactive bromomethyl side chain and the electronically influential fluorine atoms on the aromatic ring.
Activation of the Side Chain: The primary site for nucleophilic attack is the sp³-hybridized carbon of the bromomethyl group. This is a classic SN2-type reaction site. The fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect. This effect, transmitted through the pyridine ring, increases the partial positive charge on the C2 carbon and, subsequently, on the adjacent methylene carbon of the bromomethyl group. This electronic pull enhances the electrophilicity of the methylene carbon, making it more susceptible to attack by nucleophiles and likely accelerating SN2 substitution reactions at the side chain compared to a non-fluorinated analogue.
Deactivation of the Ring (EAS): As discussed previously (3.2.2), the fluorine atoms and the pyridine nitrogen work in concert to strongly deactivate the aromatic ring towards electrophilic aromatic substitution.
Activation of the Ring (SNAr): While there is no leaving group on the ring in the parent molecule, the fluorine atoms strongly activate the C2, C4, and C6 positions towards potential SNAr reactions. If this compound were to be modified to include a leaving group (e.g., Cl, Br) at the C4 or C6 position, this position would be highly susceptible to nucleophilic displacement, a reaction facilitated by the stabilizing effect of the fluorine atoms on the Meisenheimer intermediate. stackexchange.comresearchgate.net
In essence, the fluorine substituents channel the molecule's reactivity towards two main pathways: nucleophilic substitution on the bromomethyl side chain and, if appropriately derivatized, nucleophilic substitution on the pyridine ring itself.
Elucidation of Reaction Mechanisms for Key Transformations
The primary transformations of this compound involve reactions at the bromomethyl group. The mechanism for the reaction of this substrate with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (SN2).
Mechanism of SN2 Substitution at the Bromomethyl Group:
Nucleophilic Attack: The nucleophile attacks the electrophilic methylene carbon from the side opposite to the bromine atom (backside attack).
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the central carbon atom. The negative charge is distributed over the nucleophile and the leaving group.
Inversion of Configuration: As the C-Nu bond forms, the C-Br bond breaks simultaneously. This process occurs with an inversion of stereochemistry at the carbon center (Walden inversion).
Product Formation: The final product is formed along with the bromide anion.
This SN2 pathway is favored due to the primary nature of the alkyl halide. The electron-withdrawing fluorine atoms on the ring enhance the electrophilicity of the reaction center, facilitating the nucleophilic attack and likely increasing the reaction rate.
Mechanism of a Potential SNAr Reaction:
If a derivative, such as 4-chloro-2-(bromomethyl)-3,5-difluoropyridine, were reacted with a nucleophile, an SNAr mechanism would operate at the C4 position.
Addition Step (Rate-Determining): The nucleophile attacks the C4 carbon, which bears the chlorine leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate (Meisenheimer complex). stackexchange.combyjus.com The negative charge is delocalized over the ring and is particularly stabilized by the ortho- and para-substituents, including the fluorine atoms and the ring nitrogen. stackexchange.comyoutube.com
Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product. pressbooks.pub
These two distinct mechanisms, SN2 at the side chain and SNAr at the ring, highlight the versatile yet predictable reactivity of this highly functionalized pyridine scaffold.
Applications of 2 Bromomethyl 3,5 Difluoropyridine in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
The 2-(bromomethyl) group in 2-(Bromomethyl)-3,5-difluoropyridine serves as a powerful electrophilic handle for the introduction of the 3,5-difluoropyridinylmethyl moiety into a variety of heterocyclic systems. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a nitrogen, oxygen, or sulfur nucleophile from another heterocyclic ring. This reactivity is analogous to that of other bromomethyl-substituted heterocycles, which are widely used in the synthesis of complex molecules.
The presence of two fluorine atoms on the pyridine (B92270) ring significantly influences its reactivity. These electron-withdrawing groups render the pyridine ring electron-deficient, which can impact the reactivity of the bromomethyl group and the stability of the resulting products. This electronic feature is often desirable as it can enhance the biological activity or material properties of the final compound.
The following table provides representative examples of the types of heterocyclic compounds that can be synthesized from bromomethyl-substituted precursors, illustrating the potential of this compound in this area.
| Starting Material | Nucleophile | Resulting Heterocyclic Structure | Potential Application Area |
| 2,6-Bis(bromomethyl)pyridine | Pyrazole | 2,6-Bis(pyrazol-1-ylmethyl)pyridine | Ligand Synthesis |
| 2-(Bromomethyl)thiophene | Various Nucleophiles | Substituted Thiophenes | Medicinal Chemistry sigmaaldrich.com |
| 2-Bromo-3-(bromomethyl)pyridine | Azides, Thiocyanates, Amines | Substituted Pyridines | Pharmaceuticals, Agrochemicals |
The synthesis of these and other complex heterocyclic systems is crucial for the development of new therapeutic agents and functional materials. The ability to readily introduce the 3,5-difluoropyridinylmethyl group via this compound makes it a key building block in this endeavor.
Synthesis of Complex Fluoropyridine Derivatives
The development of new methods for the synthesis of complex fluoropyridine derivatives is an active area of research, driven by the significant impact of fluorine on the properties of organic molecules. nih.gov this compound is an ideal starting material for the synthesis of a wide range of complex fluoropyridine derivatives through the modification of the bromomethyl group.
The high reactivity of the bromomethyl group allows for a variety of transformations, including nucleophilic substitutions and coupling reactions. For instance, reaction with a wide range of nucleophiles can introduce diverse functional groups at the 2-position of the pyridine ring. Furthermore, the bromine atom can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of highly complex molecular scaffolds.
The following table illustrates the types of transformations that are commonly performed on bromomethyl-substituted pyridines to generate complex derivatives.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-(Aminomethyl)-, 2-(Alkoxymethyl)-, 2-(Thiomethyl)-pyridines |
| Williamson Ether Synthesis | Phenols | 2-(Phenoxymethyl)pyridines |
| Gabriel Synthesis | Phthalimide | Primary Amines |
| Cyanide Displacement | Sodium Cyanide | Pyridylacetonitriles |
These reactions, when applied to this compound, provide access to a vast chemical space of novel fluorinated pyridine derivatives with potential applications in various fields.
Precursor for Pyridine-Based Ligands and Organocatalysts
Pyridine-containing ligands, particularly bipyridines, are of immense importance in coordination chemistry and catalysis. mdpi.com They are known to form stable complexes with a wide range of metal ions, and these complexes are used as catalysts in a plethora of organic transformations. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complexes. The presence of fluorine atoms, as in this compound, can significantly alter the electronic properties of the resulting ligands, leading to catalysts with unique reactivity and selectivity. researchgate.net
One common strategy for the synthesis of bipyridine ligands involves the coupling of two pyridine units. While direct coupling reactions of this compound are not explicitly detailed in the literature, analogous reactions with other bromopyridines suggest that it could be a valuable precursor for such ligands. For example, Ullmann-type coupling reactions of bromopyridines are known to yield bipyridines. mdpi.com
In addition to ligand synthesis, the 3,5-difluoropyridinylmethyl moiety can be incorporated into organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the development of new catalyst scaffolds is a key area of research. researchoutreach.org The unique steric and electronic properties of the 3,5-difluoropyridinylmethyl group could be exploited to design novel organocatalysts with enhanced performance.
| Ligand/Catalyst Type | Synthetic Strategy from Bromomethylpyridines | Key Features |
| Bipyridine Ligands | Reductive coupling of bromopyridines | Strong metal chelators, tunable electronics |
| Pyridine-based Pincer Ligands | Multi-step synthesis involving substitution reactions | High stability and catalytic activity |
| Chiral Pyridine-based Organocatalysts | Incorporation of the pyridinylmethyl group into a chiral scaffold | Enantioselective transformations |
The development of new ligands and organocatalysts is crucial for advancing the field of catalysis, and this compound represents a promising starting material for this purpose.
Integration into Advanced Chemical Scaffolds
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. researchgate.net The pyridine ring is a well-known privileged scaffold and is found in a large number of approved drugs. bldpharm.com The introduction of fluorine atoms into these scaffolds can further enhance their biological activity and pharmacokinetic properties. This compound provides a direct route to incorporate the 3,5-difluoropyridine (B1298662) motif into more complex and advanced chemical scaffolds.
The reactive bromomethyl group allows for the attachment of the 3,5-difluoropyridine unit to a variety of molecular frameworks through the formation of stable covalent bonds. This strategy is particularly useful in the late-stage functionalization of complex molecules, where the introduction of a fluorinated group can be challenging.
The integration of the 3,5-difluoropyridinylmethyl group can be achieved through various synthetic methodologies, including:
Alkylation of carbanions: Reaction with enolates or other carbon nucleophiles to form new carbon-carbon bonds.
N-alkylation of amines: Introduction of the pyridinylmethyl group onto primary or secondary amines.
O-alkylation of alcohols and phenols: Formation of ether linkages.
S-alkylation of thiols: Creation of thioether connections.
These reactions enable the construction of a wide range of advanced chemical scaffolds containing the 3,5-difluoropyridine moiety, which can then be screened for biological activity against various targets, including protein kinases, which are important targets in cancer therapy. nih.govnih.gov
Contributions to Functional Materials Precursors
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for the development of advanced functional materials. mdpi.com Fluorinated pyridines, in particular, are used as building blocks for the synthesis of functional polymers, such as polyimides, which exhibit excellent thermal and mechanical properties. researchgate.netresearchgate.net
This compound can serve as a key precursor for the synthesis of monomers that can be subsequently polymerized to afford novel fluorinated materials. The bromomethyl group can be converted into a variety of polymerizable functionalities, such as an amino, hydroxyl, or carboxylic acid group. The resulting monomers, containing the 3,5-difluoropyridine unit, can then be used in polymerization reactions to create polymers with tailored properties.
The incorporation of the 3,5-difluoropyridine moiety into a polymer backbone can be expected to impart several desirable characteristics:
Improved Chemical Resistance: The electron-deficient nature of the fluorinated pyridine ring can enhance the polymer's resistance to chemical attack.
Modified Optical and Electronic Properties: The fluorine atoms can influence the refractive index and dielectric constant of the material, making it suitable for applications in optics and electronics.
Increased Hydrophobicity: The presence of fluorine atoms generally increases the hydrophobicity of a material.
The development of new functional materials is critical for a wide range of technological applications, and this compound represents a valuable starting material for the creation of novel fluorinated polymers and materials with advanced properties.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of 2-(Bromomethyl)-3,5-difluoropyridine, providing information on the chemical environment, connectivity, and through-space interactions of its constituent atoms.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals corresponding to the methylene (B1212753) protons of the bromomethyl group and the two aromatic protons on the pyridine (B92270) ring.
The protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, typically in the range of δ 4.5-4.8 ppm . The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the electron-withdrawing nature of the difluoropyridine ring.
The pyridine ring protons at positions 4 and 6 will show characteristic chemical shifts and coupling patterns. The proton at C-6 (H-6) is expected to resonate further downfield than the proton at C-4 (H-4) due to its proximity to the nitrogen atom. The fluorine atoms at positions 3 and 5 will induce splitting of these proton signals. Specifically, H-4 will be split by the adjacent fluorine at C-3 and the more distant fluorine at C-5, as well as by H-6. Similarly, H-6 will be coupled to the fluorine at C-5 and H-4. This would likely result in complex multiplet patterns for both aromatic protons. For comparison, in 2,5-difluoropyridine (B1303130), the proton signals appear in the aromatic region, illustrating the influence of fluorine substitution on the proton chemical shifts. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH ₂Br | 4.5 - 4.8 | Singlet (s) |
| H -4 | 7.0 - 7.5 | Doublet of Doublets (dd) |
| H -6 | 8.0 - 8.4 | Doublet of Doublets (dd) |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. |
Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The spectrum of this compound is expected to show six distinct signals. The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of δ 25-35 ppm . The five carbons of the pyridine ring will have their resonances significantly influenced by the fluorine and bromine substituents. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The chemical shifts of the ring carbons are predicted based on data from analogous structures such as 2-bromo-3,5-difluoropyridine (B1273220) and other substituted pyridines. rsc.orgsigmaaldrich.com
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected for the fluorine atoms at C-3 and C-5, unless accidental chemical shift equivalence occurs. These signals will likely appear as multiplets due to coupling with the neighboring protons (H-4) and with each other. The typical chemical shift range for fluoropyridines is between -90 and -150 ppm relative to a standard such as CFCl₃.
Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |
| ¹³C | -C H₂Br | 25 - 35 | - |
| C -2 | 145 - 150 | - | |
| C -3 | 155 - 160 | ¹JC-F ≈ 230-250 | |
| C -4 | 115 - 120 | ²JC-F ≈ 20-30 | |
| C -5 | 158 - 163 | ¹JC-F ≈ 240-260 | |
| C -6 | 135 - 140 | ³JC-F ≈ 5-10 | |
| ¹⁹F | F-3 | -110 to -130 | nJF-H, nJF-F |
| F-5 | -120 to -140 | nJF-H, nJF-F | |
| Note: Predicted values are based on typical chemical shifts and coupling constants for similar fluorinated pyridines. |
Two-Dimensional (2D) NMR Techniques for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons H-4 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH₂Br group, C-4/H-4, and C-6/H-6 pairs.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature. Predicted collision cross section values can also aid in its identification. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M]⁺ | 206.9489 | 208.9469 |
| [M+H]⁺ | 207.9568 | 209.9548 |
| [M+Na]⁺ | 229.9387 | 231.9367 |
| Note: m/z values are predicted based on the exact masses of the isotopes. |
The primary fragmentation pathway in the mass spectrum would likely involve the loss of the bromine atom, leading to a prominent peak corresponding to the [M-Br]⁺ ion. Subsequent fragmentation could involve the loss of HF or other small neutral molecules from the pyridine ring.
Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The LC separates the target compound from any impurities or starting materials, and the MS provides mass information for each separated component. This is particularly useful for monitoring the progress of a chemical reaction and for the quality control of the final product. For instance, the hydrobromide salt of the title compound is commercially available with a stated purity of 95%. achemblock.com LC-MS would be an ideal technique to identify the nature of the 5% impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.gov The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. mdpi.com For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for its pyridine core, bromomethyl group, and fluorine substituents.
The analysis of the spectrum involves identifying key absorption bands corresponding to specific vibrational modes, such as stretching and bending. libretexts.org While a dedicated spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on data from analogous structures, including pyridine, halogenated compounds, and substituted pyridines. researchgate.netresearchgate.net
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region for aromatic rings. libretexts.org
Aliphatic C-H Stretch: The CH₂ group in the bromomethyl substituent will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range.
C=N and C=C Ring Stretching: The pyridine ring displays a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region due to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds. researchgate.net
C-F Stretch: The carbon-fluorine bonds are strong and typically produce intense absorption bands in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system.
C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, generally in the 650-550 cm⁻¹ range.
C-H Bending: Out-of-plane and in-plane bending vibrations for the aromatic C-H bonds occur at lower frequencies, typically below 900 cm⁻¹. researchgate.net
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium |
| Pyridine Ring (C=N, C=C) | Stretching | 1600 - 1400 | Medium to Strong |
| C-F | Stretching | 1400 - 1000 | Strong |
| C-Br | Stretching | 650 - 550 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heteroaromatic compounds like this compound, this technique is particularly useful for characterizing the π-electron system.
The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in substituted pyridines are π → π* (pi to pi-star) and n → π* (n to pi-star). researchgate.net
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system.
n → π Transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital.
In the case of this compound, the pyridine ring constitutes the core chromophore. The substituents—two fluorine atoms and a bromomethyl group—act as auxochromes, which can modify the absorption characteristics of the chromophore. Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Studies on similar furo[2,3-b]pyridine (B1315467) derivatives show characteristic absorption bands in the 250 to 390 nm region, which are attributed to π → π* and n → π* transitions within the pyridine-containing structure. researchgate.net It is expected that this compound would exhibit a complex spectrum with multiple bands in the UV region, reflecting its distinct electronic structure.
Table 2: Typical Electronic Transitions for Substituted Pyridines
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Involved Orbitals |
|---|---|---|---|
| π → π | 200 - 280 | High | π bonding to π antibonding |
| n → π | 270 - 350 | Low | Nitrogen lone pair (n) to π antibonding |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. For a substance like this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most relevant methods. cdc.gov
Gas Chromatography (GC) GC is a highly effective technique for the analysis of volatile and thermally stable compounds. cdc.gov Given the likely volatility of this compound, GC is a suitable method for purity assessment. In this method, the compound is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection, with MS providing definitive structural information on the analyte and any impurities. cdc.govspectrabase.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. cdc.gov UPLC is an evolution of HPLC that uses smaller particle sizes in the column, allowing for higher resolution, faster run times, and greater sensitivity. For a moderately polar compound like this compound, reversed-phase HPLC or UPLC would be the method of choice. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is typically employed, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. These methods are crucial for determining the purity of the final product, with typical purities for related commercial compounds often specified at 95% or higher. achemblock.comsigmaaldrich.com
Table 3: Summary of Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector | Primary Application |
|---|---|---|---|---|
| GC | Polysiloxane (e.g., DB-5) | Inert Gas (e.g., He, N₂) | FID, MS | Purity analysis, separation of volatile impurities |
| HPLC/UPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water | UV-Vis Diode Array Detector (DAD) | Purity determination, quantification, separation of non-volatile impurities |
Theoretical and Computational Investigations of 2 Bromomethyl 3,5 Difluoropyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 2-(Bromomethyl)-3,5-difluoropyridine at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.
DFT calculations are employed to determine the optimized ground state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial arrangement of the pyridine (B92270) ring, the fluorine substituents, and the bromomethyl group. The predicted geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Furthermore, DFT is used to calculate vibrational frequencies. The theoretical infrared (IR) and Raman spectra generated from these calculations can be compared with experimental spectra to confirm the molecule's structure and assign specific vibrational modes to different functional groups.
Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar halogenated pyridine derivatives, as direct experimental or computational data for this specific molecule is not publicly available.)
| Property | Predicted Value |
| C-Br Bond Length | ~1.95 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length (adjacent to bromomethyl) | ~1.34 Å |
| C-C-Br Bond Angle | ~112° |
| Dipole Moment | ~2.5 D |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties.
For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate electronic energies and to benchmark the results from DFT calculations. These high-accuracy calculations are particularly important for determining thermochemical properties like the heat of formation and for studying reaction mechanisms where subtle electronic effects are critical.
HOMO-LUMO Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.
A HOMO-LUMO analysis of this compound would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the pyridine ring, particularly at the carbon atoms bearing the fluorine substituents, suggesting these are potential sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of electronegative fluorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic substitution.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative for a molecule of this type.)
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 8.3 |
Reaction Pathway Modeling and Activation Energy Calculations
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. For this compound, this is particularly useful for understanding its reactivity in nucleophilic substitution reactions, a common transformation for this type of compound.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path, known as the reaction coordinate. Along this path, the structure with the highest energy corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.
For example, modeling the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the transition state for the substitution of the bromine atom, and the final product. These calculations would provide insights into the reaction mechanism (e.g., SN1 vs. SN2) and the factors influencing the reaction rate, such as the nature of the nucleophile and the solvent.
Prediction of Chemical Properties and Reactivity Trends
The electronic and structural information obtained from quantum chemical calculations can be used to predict a range of chemical properties and reactivity trends for this compound.
For instance, the calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the region around the nitrogen atom and the bromine atom would be expected to have a negative electrostatic potential (electron-rich), while the hydrogen atoms of the bromomethyl group and the carbon atoms attached to the fluorine atoms would have a positive electrostatic potential (electron-poor). This information helps in predicting the sites of interaction with other molecules.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to quantify the molecule's reactivity. By comparing these descriptors with those of other related compounds, it is possible to predict reactivity trends within a series of molecules. For example, the introduction of fluorine atoms is known to increase the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape.
For this compound, MD simulations can be used to study the rotational freedom of the bromomethyl group and the flexibility of the pyridine ring. By simulating the molecule's motion over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as enzymes or receptors in a biological system.
MD simulations can also be performed in the presence of a solvent to study the effects of solvation on the molecule's conformation and reactivity. This provides a more realistic model of the molecule's behavior in a chemical reaction or a biological environment.
Development of Predictive Models for Fluoropyridine Chemistry
The advancement of computational chemistry has ushered in a new era for understanding and predicting the behavior of complex molecules like fluoropyridines. Predictive models, rooted in theoretical calculations and machine learning algorithms, have become indispensable tools for accelerating the discovery and design of novel compounds and materials. nih.gov These models offer a powerful alternative to the time-consuming and often costly nature of traditional experimental methods. nih.govacs.org For fluorinated pyridines, these computational approaches are particularly valuable for elucidating the nuanced effects of fluorine substitution on molecular properties, reactivity, and potential applications.
The development of robust predictive models for fluoropyridine chemistry typically relies on two primary methodologies: Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML).
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR represents a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govfrontiersin.org This strategy is founded on the principle that variations in the structural or physicochemical properties of a molecule will lead to corresponding changes in its activity. nih.gov For fluoropyridine derivatives, QSAR models can be developed to predict a wide range of endpoints, from anticancer activity to inhibition of specific enzymes. nih.govfrontiersin.org
The construction of a QSAR model involves several key steps:
Data Set Curation: A dataset of fluoropyridine compounds with experimentally determined activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and steric properties.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or non-linear approaches like gene expression programming, are employed to create a model that correlates the descriptors with the observed activity. nih.govfrontiersin.org The model's reliability is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov
For instance, QSAR models have been successfully applied to predict the anticancer activity of pyrimidine (B1678525) derivatives, a class of compounds structurally related to pyridines. nih.gov These models can reveal which molecular features are most influential, guiding the design of more potent therapeutic agents. frontiersin.org
More recently, machine learning (ML) and artificial intelligence (AI) have emerged as transformative approaches in chemical research. rsc.org These methods can uncover highly complex, non-linear relationships within large datasets that may be missed by traditional QSAR techniques. nih.govacs.orgfrontiersin.org
Several types of ML algorithms are employed in fluoropyridine chemistry:
Regression Models: Algorithms like Gradient Boosting Regression (GBR) and Random Forest (RF) are used to predict continuous properties. A notable application is the accelerated prediction of DFT-calculated ¹⁹F NMR chemical shifts, a critical parameter for characterizing fluorinated compounds. chemrxiv.org Such models can reduce computation time from hours to milliseconds per compound while maintaining high accuracy. chemrxiv.org
Classification Models: These models are used to categorize compounds, for example, predicting whether a fluorine substitution will increase or decrease biological activity. researchgate.net
Deep Learning: Deep neural networks can automatically extract relevant chemical features from molecular representations, such as SMILES strings, to predict properties like fluorescence emission wavelengths and quantum yields. nih.govdoi.org
A significant advantage of ML is its ability to handle vast and diverse chemical spaces. For example, ML models have been used to screen thousands of virtual pyridine-based polymers to identify candidates with high efficiency for capturing nuclear waste products. nih.govacs.org These predictions, later confirmed by experimental synthesis and Density Functional Theory (DFT) calculations, showed that halogen functionalization significantly enhances adsorption capacity. nih.govacs.org DFT calculations are frequently used to generate the quantum chemical descriptors that serve as inputs for ML models, providing a synergy between first-principles calculations and data-driven approaches. chemrxiv.orgnih.govescholarship.org
The table below summarizes various predictive models developed for pyridine derivatives, which could be adapted for the study of this compound.
| Model Type | Application | Key Findings/Performance Metrics | Reference(s) |
| Machine Learning (ML) | Prediction of adsorption capacity of pyridine-based polymers for ReO₄⁻. | Halogen functionalization enhances adsorption efficiency. Synthesized polymers showed capacities up to 940.13 mg g⁻¹. | nih.govacs.org |
| Machine Learning (ML) | Prediction of ¹⁹F NMR chemical shifts. | Gradient Boosting Regression (GBR) model achieved a mean absolute error (MAE) of 2.89 ppm - 3.73 ppm compared to DFT calculations, with significantly reduced computation time. | chemrxiv.org |
| Deep Learning (F-CPI) | Prediction of activity changes induced by fluorine substitution. | Achieved approximately 89% accuracy and 67% precision in predicting the effect of fluorine on bioactivity. | researchgate.net |
| QSAR (MLR & ANN) | Prediction of VEGFR-2 inhibition by furopyrimidine derivatives. | The Artificial Neural Network (ANN) model (R² = 0.998) outperformed the Multiple Linear Regression (MLR) model (R² = 0.889). | nih.gov |
| QSAR (Gene Expression Prog.) | Prediction of anticancer activity of thiazolidin-4-one derivatives. | The non-linear GEP model (R² = 0.839) showed better predictive performance than the linear model (R² = 0.603). | frontiersin.org |
These predictive models provide a powerful framework for the in silico investigation of this compound. By leveraging existing data on related fluoropyridines, it is possible to develop tailored models to forecast its reactivity in various chemical transformations, predict its spectroscopic signatures, and estimate its potential biological activities, thereby guiding future experimental research.
Future Directions and Emerging Research Opportunities
Novel Synthetic Routes for Sustainable and Scalable Production
The development of environmentally benign and economically viable methods for the synthesis of 2-(bromomethyl)-3,5-difluoropyridine is a primary objective for future research. While traditional multi-step syntheses have been established, emerging strategies in synthetic chemistry offer significant opportunities for improvement in terms of sustainability and scalability.
Future research should focus on the adoption of modern synthetic methodologies that prioritize atom economy, reduce waste, and utilize less hazardous reagents. Key areas of exploration include:
Continuous Flow Chemistry: The use of microreactors in continuous flow systems can offer enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. durham.ac.ukacs.org This approach is particularly advantageous for handling potentially hazardous reagents and intermediates often involved in fluorination and bromination reactions. durham.ac.uk The development of a telescoped flow process, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could dramatically improve the efficiency of this compound production.
Photocatalysis and Electrosynthesis: Light-mediated and electrochemical methods represent green alternatives to traditional synthesis. rsc.org Photocatalytic C-H functionalization or decarboxylative halogenation could provide more direct and milder routes to the target compound, minimizing the need for pre-functionalized starting materials and harsh reagents. acs.org
Biocatalysis: The use of enzymes for the synthesis of functionalized pyridines is a rapidly growing field. acs.org Future research could explore the development of specific enzymes or chemo-enzymatic cascades for the selective synthesis of precursors to this compound, offering high stereoselectivity and mild reaction conditions. acs.org
Advanced C-H Functionalization: Direct C-H activation and functionalization of the pyridine (B92270) ring or the methyl group of a precursor would be a highly atom-economical approach. beilstein-journals.orgrsc.org Research into transition-metal or rare-earth metal-catalyzed C-H functionalization could lead to more efficient and regioselective synthetic pathways. beilstein-journals.org
A comparison of potential future synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. durham.ac.ukacs.org | Initial setup costs, optimization of flow parameters. |
| Photocatalysis | Use of renewable energy, mild reaction conditions. rsc.orgacs.org | Catalyst stability, scalability of photoreactors. |
| Biocatalysis | High selectivity, environmentally benign. acs.org | Enzyme discovery and engineering, substrate scope. |
| Advanced C-H Functionalization | High atom economy, reduced synthetic steps. beilstein-journals.orgrsc.org | Regioselectivity control, catalyst cost and sensitivity. |
Exploration of Unprecedented Reactivity Patterns of Bromomethyl-difluoropyridines
Beyond its established role as an electrophile in nucleophilic substitution reactions, the unique electronic properties of this compound suggest a rich and largely unexplored reactivity profile. The presence of two electron-withdrawing fluorine atoms on the pyridine ring, combined with the reactive bromomethyl group, creates a platform for discovering novel chemical transformations.
Future research in this area could focus on:
Transition-Metal Catalyzed Cross-Coupling Reactions: While the bromomethyl group is a classic handle for nucleophilic substitution, its potential in cross-coupling reactions remains to be fully explored. The development of catalytic systems that can selectively activate the C-Br bond for the formation of new C-C, C-N, or C-O bonds would significantly expand the synthetic utility of this building block.
Radical Chemistry: The bromomethyl group can serve as a precursor to radical species. Exploring the generation and subsequent reactions of the 2-(3,5-difluoropyridinyl)methyl radical could open up new avenues for C-C bond formation and other functionalizations under mild conditions.
Cycloaddition Reactions: The electron-deficient nature of the difluoropyridine ring could make it a suitable partner in various cycloaddition reactions. nih.gov Investigating its behavior as a diene or dienophile could lead to the synthesis of novel polycyclic and heterocyclic scaffolds with interesting biological or material properties.
C-F Bond Activation: While generally considered a strong and inert bond, the C-F bonds on the pyridine ring could be activated under specific conditions, for example, using transition metal complexes. psu.edu Research into the selective activation and functionalization of one of the C-F bonds could provide access to a new range of tri-substituted pyridine derivatives.
Expansion of Synthetic Applications in Advanced Chemical Disciplines
The unique combination of a reactive handle and a fluorinated aromatic core makes this compound a highly valuable building block for the synthesis of complex molecules in various fields. Future research should aim to systematically explore its application beyond its current uses.
Medicinal Chemistry: The difluoropyridine motif is a known pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability. auctoresonline.org this compound can be used to introduce this moiety into a wide range of molecular scaffolds to develop novel therapeutic agents, such as kinase inhibitors, and treatments for neurological disorders. auctoresonline.orggoogle.com
Agrochemicals: The development of new pesticides and herbicides often relies on the incorporation of fluorinated heterocycles to improve efficacy and environmental profile. The use of this compound in the synthesis of novel agrochemicals is a promising area of research.
Materials Science: The electronic properties of the difluoropyridine ring make it an attractive component for organic electronic materials. rsc.org Future work could involve the incorporation of this unit into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The introduction of the fluorine atoms can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. rsc.org
Photocatalysis: Pyridine-based ligands are widely used in the design of photocatalysts for various chemical transformations. researchgate.net The electronic tuning provided by the fluorine atoms in this compound could be exploited to develop new ligands for more efficient and selective metal-based photocatalysts. dntb.gov.uaresearchgate.net
Advanced Computational Methodologies for Rational Design and Discovery
Computational chemistry offers powerful tools for accelerating the discovery and optimization of synthetic routes and novel applications for this compound. The integration of in silico methods into the research workflow can provide valuable insights and guide experimental efforts.
Future directions in this area include:
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions involving this compound. nih.govacs.org This understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions for novel synthetic transformations.
Prediction of Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction and the relative reactivity of different functional groups within the molecule. rsc.org This can help in planning synthetic strategies and avoiding unwanted side reactions, particularly in the context of C-H and C-F bond activation.
In Silico Screening for New Applications: Virtual screening of compound libraries based on the this compound scaffold can identify promising candidates for specific biological targets or material properties. malariaworld.orgtandfonline.commdpi.com Molecular docking studies, for example, can predict the binding modes and affinities of potential drug candidates, prioritizing them for synthesis and experimental testing. nih.gov
Machine Learning for Reaction Prediction: The application of machine learning algorithms to predict the outcomes of chemical reactions is an emerging field. rsc.org By training models on existing reaction data, it may become possible to predict optimal conditions for the synthesis of derivatives of this compound or to discover entirely new reactions.
The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this compound as a versatile chemical building block.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(bromomethyl)-3,5-difluoropyridine, and how can reaction conditions be optimized?
- Methodology : Bromination of 3,5-difluoropyridine derivatives using brominating agents (e.g., HBr, NBS) in acidic media (e.g., fuming sulfuric acid) under controlled temperatures (0–5°C) is a common approach. Optimization involves adjusting stoichiometry, reaction time, and purification steps (e.g., extraction with CH₂Cl₂, drying with Na₂SO₄, and vacuum concentration) to maximize yield and minimize by-products like di-brominated analogs. Monitoring via TLC or GC-MS ensures reaction progression .
- Key Parameters :
| Reagent | Temperature | Solvent | Yield |
|---|---|---|---|
| Br₂/H₂SO₄ | 0°C → reflux | H₂SO₄ | ~54% (analogous system) |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H NMR identifies methylene protons (δ ~4.5 ppm for CH₂Br) and aromatic protons (δ ~8.0–8.5 ppm for fluoropyridine). ¹⁹F NMR detects distinct signals for fluorine atoms at C3 and C5 (δ ~-120 to -140 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths (C-Br ~1.9 Å) and angles. Intermolecular interactions (e.g., C–H⋯F/Br hydrogen bonds) stabilize the crystal lattice .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the target compound from unreacted precursors or di-brominated by-products. Recrystallization in dichloromethane/hexane mixtures enhances purity. Analytical HPLC (C18 column, acetonitrile/water) monitors purity (>95%) .
Advanced Research Questions
Q. How can ¹⁹F NMR signal overlap in fluorinated pyridines be resolved using hyperpolarization techniques?
- Methodology : Signal Amplification By Reversible Exchange (SABRE) hyperpolarization enhances ¹⁹F NMR sensitivity. For 3,5-difluoropyridine derivatives, parahydrogen gas and iridium catalysts induce hyperpolarization, achieving >600-fold signal enhancement. Selective excitation (e.g., SHARPER) resolves overlapping peaks in mixtures, as demonstrated for 3,5-difluoropyridine and 3-(difluoromethyl)pyridine .
Q. Why do halogen-bonding interactions vary in structurally similar brominated fluoropyridines, and how can these discrepancies be analyzed?
- Methodology : Crystal structure comparisons (e.g., ’s Br⋯O vs. absence of Br⋯O in analogs) reveal steric/electronic factors. Density Functional Theory (DFT) calculations (using Gaussian) model electrostatic potentials to predict Br’s σ-hole strength. Experimental validation involves synthesizing analogs with varying substituents and analyzing halogen bond metrics (distance, angle) via X-ray data .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Molecular orbital calculations (e.g., HOMO-LUMO gaps via Gaussian) identify reactive sites. Kinetic studies (e.g., SN2 reactions with amines) correlate computational activation energies with experimental rates. Solvent effects (polar aprotic vs. protic) are modeled using COSMO-RS. Validation involves comparing predicted vs. observed product distributions in cross-coupling reactions .
Data Contradiction Analysis
- Example : Conflicting reports on halogen bonding in brominated fluoropyridines (e.g., ’s Br⋯O in compound 1 vs. absence in compound 2).
- Resolution Steps :
Verify synthesis conditions (e.g., solvent polarity, crystallization speed) to rule out kinetic vs. thermodynamic product formation.
Re-analyze X-ray data (SHELXL refinement ) for weak interactions (e.g., C–H⋯Br).
Compare with computational models (Mercury CSD) to assess interaction likelihood under varying conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
